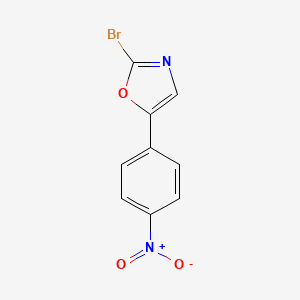![molecular formula C7H6ClN3S2 B12953208 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 119011-57-3](/img/structure/B12953208.png)
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like morpholine or other amines in the presence of a base such as triethylamine.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
科学的研究の応用
作用機序
The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes.
類似化合物との比較
- 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-ones
Comparison:
- Unique Features: 7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which contribute to its distinct chemical reactivity and biological activity .
- Biological Activity: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions on the thiazole and pyrimidine rings can significantly influence their potency and selectivity .
特性
CAS番号 |
119011-57-3 |
|---|---|
分子式 |
C7H6ClN3S2 |
分子量 |
231.7 g/mol |
IUPAC名 |
7-chloro-5-methyl-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S2/c1-3-9-5(8)4-6(10-3)11-7(12-2)13-4/h1-2H3 |
InChIキー |
OPPDAEXWQLSWEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
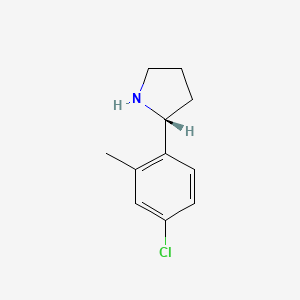
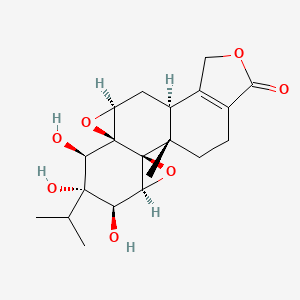
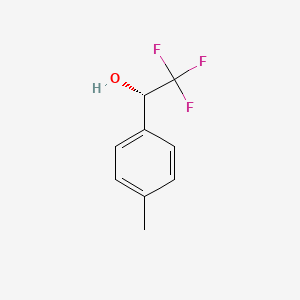
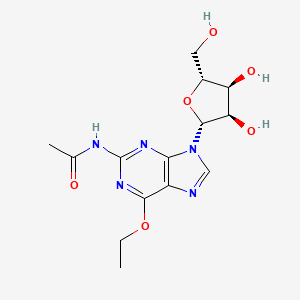
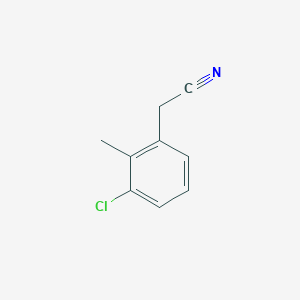
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
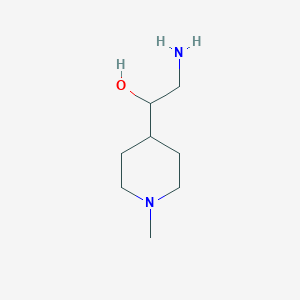
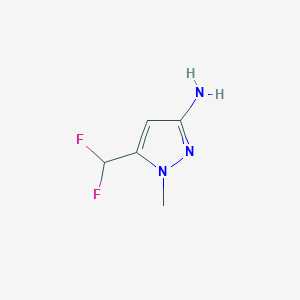
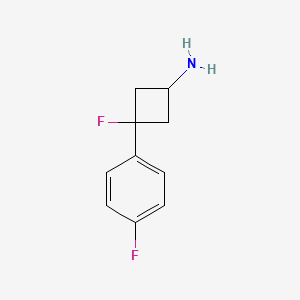
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)
